molecular formula C12H14BrN3O2 B13972078 tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate

tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate

Cat. No.: B13972078
M. Wt: 312.16 g/mol
InChI Key: BRAGKNLOOPRNKL-UHFFFAOYSA-N
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Description

Tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate typically involves the following steps:

Industrial Production Methods

Scientific Research Applications

Tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C12H14BrN3O2

Molecular Weight

312.16 g/mol

IUPAC Name

tert-butyl N-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-9-6-15-10-8(9)4-7(13)5-14-10/h4-6H,1-3H3,(H,14,15)(H,16,17)

InChI Key

BRAGKNLOOPRNKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CNC2=C1C=C(C=N2)Br

Origin of Product

United States

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